Cas no 1808069-64-8 (rel-(1R,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine)

rel-(1R,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1808069-64-8
- 1820581-00-7
- starbld0009347
- AKOS026744437
- EN300-191374
- rel-(1R,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine
- EN300-1912333
- (1R,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine
- rac-(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine
- Cyclopropanamine, 2-(4-bromo-3-fluorophenyl)-, (1R,2S)-rel-
-
- インチ: 1S/C9H9BrFN/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9+/m0/s1
- InChIKey: XEDSGSRYSSNECI-IMTBSYHQSA-N
- ほほえんだ: BrC1C=CC(=CC=1F)[C@@H]1C[C@H]1N
計算された属性
- せいみつぶんしりょう: 228.99024g/mol
- どういたいしつりょう: 228.99024g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 密度みつど: 1.582±0.06 g/cm3(Predicted)
- ふってん: 261.5±40.0 °C(Predicted)
- 酸性度係数(pKa): 8.00±0.70(Predicted)
rel-(1R,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1912333-0.25g |
rac-(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine |
1808069-64-8 | 0.25g |
$1196.0 | 2023-09-17 | ||
Enamine | EN300-1912333-0.5g |
rac-(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine |
1808069-64-8 | 0.5g |
$1247.0 | 2023-09-17 | ||
Enamine | EN300-1912333-10.0g |
rac-(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine |
1808069-64-8 | 10g |
$5590.0 | 2023-05-31 | ||
Enamine | EN300-1912333-2.5g |
rac-(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine |
1808069-64-8 | 2.5g |
$2548.0 | 2023-09-17 | ||
Enamine | EN300-1912333-0.05g |
rac-(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine |
1808069-64-8 | 0.05g |
$1091.0 | 2023-09-17 | ||
Enamine | EN300-1912333-1.0g |
rac-(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine |
1808069-64-8 | 1g |
$1299.0 | 2023-05-31 | ||
Enamine | EN300-1912333-0.1g |
rac-(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine |
1808069-64-8 | 0.1g |
$1144.0 | 2023-09-17 | ||
Enamine | EN300-1912333-5.0g |
rac-(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine |
1808069-64-8 | 5g |
$3770.0 | 2023-05-31 | ||
Enamine | EN300-1912333-5g |
rac-(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine |
1808069-64-8 | 5g |
$3770.0 | 2023-09-17 | ||
Enamine | EN300-1912333-1g |
rac-(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine |
1808069-64-8 | 1g |
$1299.0 | 2023-09-17 |
rel-(1R,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine 関連文献
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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9. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
rel-(1R,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amineに関する追加情報
Research Brief on rel-(1R,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine (CAS: 1808069-64-8)
In recent years, the compound rel-(1R,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine (CAS: 1808069-64-8) has garnered significant attention in the field of chemical biology and medicinal chemistry. This chiral cyclopropylamine derivative has shown promising potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of central nervous system (CNS) targeting drugs. Its unique structural features, including the cyclopropane ring and the bromo-fluoro substitution pattern, make it a valuable scaffold for drug discovery efforts.
Recent studies have focused on the synthetic optimization of this compound to improve yield and enantiomeric purity. A 2023 publication in the Journal of Medicinal Chemistry reported a novel asymmetric synthesis route that achieved >99% ee for the desired (1R,2S) enantiomer, addressing previous challenges in stereocontrol. The improved synthetic protocol has enabled more efficient production of this intermediate for pharmacological evaluation.
Pharmacological characterization of derivatives containing this scaffold has revealed interesting activity profiles. In vitro studies demonstrate that properly functionalized analogs show selective binding to serotonin receptors, particularly the 5-HT2C subtype, with potential applications in treating neuropsychiatric disorders. The bromo-fluoro substitution pattern appears to be crucial for this receptor interaction, as shown by structure-activity relationship (SAR) studies published in Bioorganic & Medicinal Chemistry Letters earlier this year.
The metabolic stability of this compound class has been another focus of recent research. A 2024 ADME study published in Drug Metabolism and Disposition examined the pharmacokinetic properties of several derivatives, finding that the cyclopropane ring contributes to improved metabolic stability compared to analogous acyclic structures. This finding supports the continued investigation of this scaffold for CNS drug development.
Current research directions include exploring the therapeutic potential of this scaffold in pain management, with preliminary animal studies showing promising results in neuropathic pain models. The compound's ability to modulate multiple neurotransmitter systems while maintaining good blood-brain barrier penetration makes it particularly interesting for complex CNS disorders. Several pharmaceutical companies have included derivatives of this scaffold in their preclinical pipelines.
Future research will likely focus on further optimizing the pharmacological profile through structural modifications while maintaining the advantageous properties of the core scaffold. The development of more efficient synthetic routes and the exploration of novel therapeutic applications remain active areas of investigation in both academic and industrial settings.
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